2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-
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Overview
Description
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be a robust and efficient method . This technique allows for the rapid heating of reactants, leading to shorter reaction times and higher product yields.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with alkyl halides in the presence of anhydrous potassium carbonate to form substituted derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF (dimethylformamide) . The reactions are typically carried out at room temperature or under mild heating conditions.
Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to possess various biological activities .
Scientific Research Applications
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules
Medicine: It has shown promise as an antimicrobial and antiviral agent, with activity against various pathogens.
Industry: In the pharmaceutical industry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- involves its interaction with specific molecular targets. For example, its inhibitory activity against α-amylase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of starch into glucose . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the enzyme.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is unique due to its specific ring fusion and the presence of a carbonyl group at the 2-position. This structural feature enhances its ability to interact with various biological targets, making it a more versatile scaffold for drug development. Additionally, its synthesis is relatively straightforward, allowing for the efficient production of various derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,4a-dihydropyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-4H,(H,7,9,10) |
InChI Key |
QBJHDJZFVISKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C=NC(=O)N2 |
Origin of Product |
United States |
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